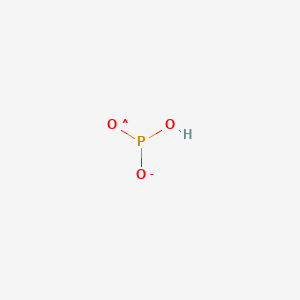

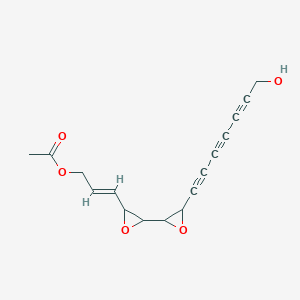

CID 6857651

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxidodioxidophosphate(.1-) is a phosphite ion, an inorganic radical anion and a monovalent inorganic anion.

Applications De Recherche Scientifique

Chemically Induced Dimerization (CID) in Cellular Studies

CID is extensively used in cellular biology to study various biological processes with high precision. Voss, Klewer, and Wu (2015) highlight its application in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015). Aonbangkhen et al. (2018) demonstrate the use of CID for reversible control of protein localization in living cells, especially in studying cell signaling networks (Aonbangkhen et al., 2018).

Gene Regulation and Editing

CID techniques have been developed for mammalian inducible gene regulation and gene editing. Ma et al. (2023) discuss the engineering of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms for this purpose (Ma et al., 2023).

Technical Advances and Specificity

DeRose, Miyamoto, and Inoue (2013) focus on recent technical advances in CID, including improved specificity and the ability to manipulate multiple systems orthogonally in one cell (DeRose, Miyamoto, & Inoue, 2013).

Applications Beyond Traditional Techniques

CID is also used for applications beyond traditional cell biology techniques. For instance, Mallet et al. (2002) utilized CID for controlled activation of the apoptotic machinery in transgenic mice as a method to study the effects of the loss of specific cell types (Mallet et al., 2002).

Expanding the Scope of Chemically Inducible Gene Regulation

CID's versatility is further exemplified by its expansion into areas like gene regulation in human cells and mice. This is evidenced by Wu et al. (2020), who developed a chemically inducible trimerization system that enhances the types of manipulation in live cells for cell biology and synthetic biology applications (Wu et al., 2020).

Propriétés

Formule moléculaire |

HO3P- |

|---|---|

Poids moléculaire |

79.98 g/mol |

InChI |

InChI=1S/HO3P/c1-4(2)3/h1H/q-1 |

Clé InChI |

AWXVWTQBRAAURA-UHFFFAOYSA-N |

SMILES |

OP([O-])[O] |

SMILES canonique |

OP([O-])[O] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)

![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)

![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)

![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)